Competitive Displacement by Farnesol Confirms FTase-Specific Metabolic Labeling
YnF labeling of farnesylated CXXX-motif proteins is quantitatively and dose-dependently reduced by co-incubation with natural farnesol (FOH), whereas geranylgeraniol (GGOH) exhibits no significant competition, confirming its exclusive processing by FTase [1]. This competitive displacement was quantified via spike-in stable isotope labeling by amino acids in cell culture (SILAC) mass spectrometry, with statistical significance determined by Kruskal-Wallis test with Dunn's post-test (p < 0.01) [1].
| Evidence Dimension | Competitive displacement of probe labeling |
|---|---|
| Target Compound Data | YnF labeling intensity reduced by farnesol competition |
| Comparator Or Baseline | Farnesol (FOH) vs. geranylgeraniol (GGOH) |
| Quantified Difference | Dose-dependent reduction with FOH; no significant reduction with GGOH |
| Conditions | EA.hy926 human endothelial cells; metabolic labeling with YnF (20 μM, 24 h); competition with FOH (0-50 μM) or GGOH (0-50 μM); SILAC-based quantification; p < 0.01 |
Why This Matters
This specificity ensures that YnF exclusively labels FTase substrates, preventing misannotation of geranylgeranylated proteins as farnesylated targets in proteomic workflows.
- [1] Storck EM, et al. Figure 2: Prenylated protein discovery in EA.hy926 cells using prenyl probes YnF and YnGG. Nat Chem. 2019 Jun;11(6):552-561. View Source
